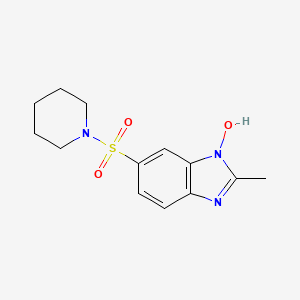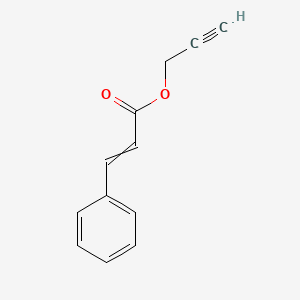
Prop-2-yn-1-yl cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a prop-2-yn-1-yl group attached to the cinnamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prop-2-yn-1-yl cinnamate can be synthesized through the esterification of cinnamic acid with prop-2-yn-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Prop-2-yn-1-yl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cinnamic aldehyde or cinnamic acid derivatives.
Reduction: Formation of prop-2-en-1-yl cinnamate or prop-1-yl cinnamate.
Substitution: Formation of various substituted cinnamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl cinnamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of prop-2-yn-1-yl cinnamate involves its interaction with various molecular targets. The compound can disrupt cellular membranes, leading to increased permeability and cell death. It can also interact with nucleic acids and proteins, causing damage and inhibiting cellular functions. Additionally, the compound can induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in target cells .
Vergleich Mit ähnlichen Verbindungen
- Prop-2-yn-1-yl carbamate
- Prop-2-yn-1-yl glycinate
- Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
Comparison: Prop-2-yn-1-yl cinnamate is unique due to its cinnamate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in oxidation and substitution reactions. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
91368-35-3 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
prop-2-ynyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H10O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h1,3-9H,10H2 |
InChI-Schlüssel |
UVYBFDOXEHFEBA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
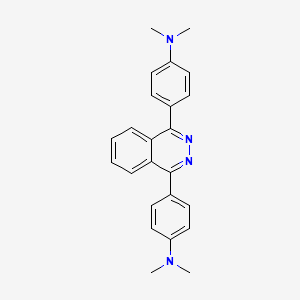
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
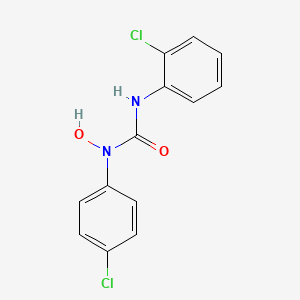
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
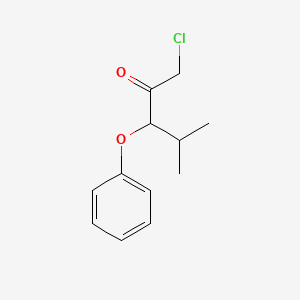
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
